(2-Chloroethyl)(3-chloropropyl)amine hydrochloride
Overview
Description
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12Cl3N and its molecular weight is 192.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Properties
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been involved in the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This reaction showcases the compound's utility in generating products with potential applications in pharmaceuticals and material science. The high-resolution spectroscopic analysis further elucidates the structural and conformational details of the resulting compounds, highlighting the versatility of this compound in synthetic chemistry (Issac & Tierney, 1996).
Environmental and Health Impact Studies
Another significant area of research involves understanding the environmental fate and mammalian toxicity of compounds related to this compound. Studies have assessed the degradation products of chemical warfare agents, including nitrogen mustards, where this compound analogs serve as a comparison baseline for understanding chemical behavior in environmental contexts. This research provides critical insights into the persistence, toxicity, and environmental impact of these compounds, which is essential for environmental health and safety regulations (Munro et al., 1999).
Advanced Oxidation Processes
The role of this compound and its derivatives in advanced oxidation processes (AOPs) has been explored for the degradation of nitrogen-containing hazardous compounds. This research demonstrates the potential of AOPs in efficiently breaking down amines, dyes, and pesticides, which are challenging to degrade through conventional methods. By understanding the reaction mechanisms, this work contributes to the development of more effective water treatment technologies, showcasing the compound's relevance in environmental applications (Bhat & Gogate, 2021).
Metal-Organic Frameworks (MOFs)
Research into amine-functionalized metal–organic frameworks (MOFs) highlights the application of this compound in creating materials with enhanced CO2 capture capabilities. By integrating amine functionalities, MOFs exhibit significantly improved performance in gas separation and storage, which is critical for addressing climate change challenges. This line of research underscores the compound's utility in the development of new materials for environmental and energy applications (Lin, Kong, & Chen, 2016).
Safety and Hazards
The compound is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335, and H412 . The precautionary statements associated with it are P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the amine group and the two chloroethyl groups .
Biochemical Pathways
It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGBVXKANMEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228872 | |
Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-47-0 | |
Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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